1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one
Description
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one is an organic compound that features a naphthalene ring and a piperazine ring connected by a pentanone chain
Properties
CAS No. |
918648-56-3 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-5-piperazin-1-ylpentan-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19(7-3-4-12-21-13-10-20-11-14-21)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-9,15,20H,3-4,7,10-14H2 |
InChI Key |
RLOMGKJULAUDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one typically involves the following steps:
Formation of the Pentanone Chain: The pentanone chain can be synthesized through a series of reactions starting from simple aliphatic precursors. For example, a Grignard reaction can be used to form the carbon backbone.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring can be attached via a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the pentanone chain.
Industrial Production Methods
In an industrial setting, the production of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthalen-2-yl-pentan-1-one carboxylic acid.
Reduction: Formation of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The naphthalene ring can facilitate interactions with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-YL)-5-(morpholin-1-YL)pentan-1-one: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(Naphthalen-2-YL)-5-(pyrrolidin-1-YL)pentan-1-one: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one is unique due to the presence of both a naphthalene ring and a piperazine ring, which can confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one, often referred to as a synthetic cannabinoid, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.4 g/mol
- CAS Number : [Specific CAS number not provided in search results]
The biological activity of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one primarily revolves around its interaction with the endocannabinoid system. This compound is believed to act as a partial agonist at cannabinoid receptors, particularly CB1 and CB2 receptors, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization.
Receptor Binding Affinity
Research indicates that this compound has a notable binding affinity for the CB1 receptor, which is linked to psychoactive effects commonly associated with cannabinoids. The specific interactions at the molecular level can be summarized as follows:
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | High affinity |
| CB2 | Moderate affinity |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound significantly inhibited cell proliferation in several cancer types:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 0.302 | Induces apoptosis |
| HCT-116 (Colon) | 0.738 | Inhibits invasion |
| MV4-11 (Leukemia) | 7.89 | Blocks proliferation |
Neuroprotective Effects
The compound's interaction with neurotransmitter systems also suggests potential neuroprotective effects. It may modulate excitatory neurotransmission and exert anti-inflammatory properties in neurodegenerative conditions.
Neuroprotection Mechanism
The neuroprotective effects are thought to arise from:
- Modulation of glutamate release.
- Reduction of oxidative stress.
- Inhibition of pro-inflammatory cytokines.
Safety and Toxicology
While promising, the safety profile of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one remains a concern. Toxicological assessments indicate potential risks associated with high doses or prolonged exposure, including:
- Psychotropic effects.
- Cardiovascular complications.
Toxicity Studies Overview
| Study Type | Findings |
|---|---|
| Acute Toxicity | Behavioral changes observed |
| Chronic Toxicity | Organ damage in high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
